molecular formula C13H17ClN2O2S2 B3010209 2-((2-chlorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-77-0

2-((2-chlorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3010209
CAS No.: 868217-77-0
M. Wt: 332.86
InChI Key: GZHOOXDGHFNYTJ-UHFFFAOYSA-N
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Description

The compound 2-((2-chlorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole (hereafter referred to as the target compound) is a substituted imidazole derivative featuring a 4,5-dihydroimidazole core. Key structural attributes include:

  • 2-Chlorobenzylthio group: A sulfur-linked 2-chlorobenzyl substituent at position 2.
  • Propylsulfonyl group: A sulfonyl-modified propyl chain at position 1.

These modifications confer distinct electronic and steric properties, influencing solubility, stability, and biological interactions. The compound is structurally related to pharmacologically active imidazoline derivatives but distinguishes itself through its sulfonyl and thioether substituents .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2S2/c1-2-9-20(17,18)16-8-7-15-13(16)19-10-11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHOOXDGHFNYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 2-chlorobenzyl chloride: This can be achieved by chlorination of benzyl chloride using chlorine gas in the presence of a catalyst.

    Formation of 2-((2-chlorobenzyl)thio)ethanol: This intermediate is synthesized by reacting 2-chlorobenzyl chloride with thiourea, followed by hydrolysis.

    Cyclization to form the dihydroimidazole ring: The intermediate is then reacted with propylsulfonyl chloride and a base, such as sodium hydroxide, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-chlorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding desulfonylated product.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-((2-chlorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-chlorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include disruption of cellular processes such as DNA replication or protein synthesis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications in Imidazole Derivatives

The target compound’s sulfonyl and thioether groups are critical to its differentiation from analogs. Below is a comparative analysis:

Table 1: Structural Comparison with Key Analogues
Compound Name Substituents (Position) Key Functional Groups Biological Relevance
Target Compound 1-(propylsulfonyl), 2-(2-chlorobenzylthio) Sulfonyl, Thioether, Chlorobenzyl Potential antimicrobial/adrenergic
Xylometazoline HCl 2-(tert-butyl-benzyl), 1-methyl Benzyl, Tert-butyl Adrenergic vasoconstrictor
A61603 1-(methanesulfonamide) Sulfonamide α1A-Adrenoceptor agonist
2-(2-Methylbenzylsulfonyl)-1H-imidazole 1-(sulfonyl), 2-(methylbenzyl) Sulfonyl, Methylbenzyl Novel synthetic intermediate
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole 2-(thiophenyl), 4,5-diphenyl Thiophenyl, Aryl Antifungal/antimicrobial

Physicochemical and Pharmacokinetic Properties

  • Sulfonyl vs.
  • Electronic Effects : The electron-withdrawing sulfonyl group may lower the pKa of the imidazole nitrogen, affecting protonation states under physiological conditions .
Table 2: Predicted Physicochemical Properties
Property Target Compound Xylometazoline HCl A61603
Molecular Weight ~345 g/mol 280.8 g/mol 385.3 g/mol
logP (Predicted) 3.2 4.1 2.8
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 5 3 6

Antimicrobial Potential

  • Imidazole derivatives with thioether/sulfonyl groups (e.g., 2-(2-methylbenzylsulfonyl)-1H-imidazole ) exhibit moderate antimicrobial activity against gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans). The target compound’s 2-chlorobenzyl group may enhance activity against gram-negative pathogens like E. coli due to increased lipophilicity .

Adrenergic Activity

  • Structural analogs like A61603 and Xylometazoline act as α1-adrenoceptor agonists . The target compound’s sulfonyl group may mimic sulfonamide interactions in A61603, but its larger propyl chain could alter receptor binding kinetics .

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